molecular formula C23H16BrNO2 B12464947 2-Methylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate

2-Methylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12464947
M. Wt: 418.3 g/mol
InChI Key: CBCJUHGTRIWTQF-UHFFFAOYSA-N
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Description

2-Methylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The bromine atom on the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)quinoline: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(4-Bromophenyl)quinoline: Similar structure but lacks the 2-methylphenyl group, which may influence its solubility and pharmacokinetics.

Uniqueness

2-Methylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of both the 2-methylphenyl and 4-bromophenyl groups. This combination of substituents can enhance its biological activity and provide a broader range of applications compared to its analogs.

Properties

Molecular Formula

C23H16BrNO2

Molecular Weight

418.3 g/mol

IUPAC Name

(2-methylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H16BrNO2/c1-15-6-2-5-9-22(15)27-23(26)19-14-21(16-10-12-17(24)13-11-16)25-20-8-4-3-7-18(19)20/h2-14H,1H3

InChI Key

CBCJUHGTRIWTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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